3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring and an azidomethyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Many pyridine and pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound.
Mode of Action
The mode of action of such compounds can vary widely. Some might inhibit or activate their target, while others might bind to a target and modulate its activity . The azide group in the compound could potentially undergo a reaction called a “click reaction” to form a covalent bond with a target molecule.
Biochemical Pathways
Pyridine and pyrazole derivatives can be involved in a variety of biochemical pathways. For example, some are involved in signal transduction pathways, while others might affect metabolic pathways .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of pyridine and pyrazole derivatives can vary widely depending on their specific structure .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of a compound might be enhanced or inhibited by the presence of certain ions or other compounds .
Biochemical Analysis
Biochemical Properties
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The interaction between this compound and TRKs involves binding to the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as TRKs, inhibiting their kinase activity and subsequent downstream signaling . Additionally, it can modulate enzyme activity by either inhibiting or activating specific targets, leading to changes in gene expression and cellular function . The binding interactions of this compound with its targets are critical for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under various conditions, but its degradation products and long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and pathways, resulting in long-term changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of cytochrome P450 isoforms, affecting the metabolism of other drugs and endogenous compounds . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is the reaction of 1-ethyl-1H-pyrazol-3-yl)pyridine with an azidating agent under controlled conditions. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the azidation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form azido compounds.
Reduction: Reduction reactions can convert the azidomethyl group to an amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Azido compounds
Reduction: Amines
Substitution: Substituted pyridines
Scientific Research Applications
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it useful in material science and as a reagent in various industrial processes.
Comparison with Similar Compounds
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is unique due to its combination of a pyridine ring and an azidomethyl group on a pyrazole ring. Similar compounds include:
3-(4-(Azidomethyl)phenyl)pyridine: Similar structure but lacks the ethyl group on the pyrazole ring.
3-(Azidomethyl)pyridine: A simpler structure without the pyrazole ring.
These compounds share the azidomethyl group but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
3-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-17-8-10(7-14-16-12)11(15-17)9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOKORAIKGFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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